molecular formula C21H12ClFN2O4S B1227405 [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

Cat. No. B1227405
M. Wt: 442.8 g/mol
InChI Key: JNUIQGKVFFMDLX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophenecarboxylic acid [3-[[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl]phenyl] ester is a benzoate ester and a member of phenols.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Anti-microbial Evaluation: A study by Spoorthy et al. (2021) involved synthesizing analogs of [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate and evaluating their anti-microbial activity and docking studies. This research highlights the compound's potential in anti-microbial applications (Spoorthy et al., 2021).

Anti-microbial and Anti-inflammatory Activities

  • In Vitro Antimicrobial Activity: Mistry et al. (2016) synthesized derivatives of the compound and evaluated them for their antimicrobial activity. These compounds exhibited good to excellent antibacterial activity against reference drugs (Mistry, K. R. Desai, & Nigam J. Desai, 2016).
  • Anti-inflammatory Activity: A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity, with some showing significant effects (Sunder & Jayapal Maleraju, 2013).

Structural and Computational Studies

  • Synthesis and Structural Analysis: Research by Uršič et al. (2010) focused on the synthesis of derivatives and their structural analysis using various spectroscopic methods, contributing to a deeper understanding of the compound's chemistry (Uršič, Svete, & Stanovnik, 2010).

Antitumor Activity

  • Synthesis and Antitumor Activity: Naito et al. (2005) explored synthesizing novel derivatives and evaluated their cytotoxic activity against tumor cell lines, showing the potential for antitumor applications (Naito et al., 2005).

Antibacterial and Antifungal Activities

  • Evaluation of Antibacterial and Antifungal Activities: Research by Patel et al. (2017) synthesized derivatives and assessed their antibacterial and antifungal activities, highlighting the compound's broad-spectrum potential in combating microbial infections (Patel & Minesh D. Patel, 2017).

properties

Product Name

[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

Molecular Formula

C21H12ClFN2O4S

Molecular Weight

442.8 g/mol

IUPAC Name

[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10+

InChI Key

JNUIQGKVFFMDLX-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Reactant of Route 5
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
Reactant of Route 6
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

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